tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Description
Chemical Structure and Properties
tert-Butyl N-[(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate is a cyclohexane derivative featuring three key functional groups:
- A tert-butyl carbamate group (Boc-protected amine).
- An azido (-N₃) group at the 2-position.
- A dimethylcarbamoyl moiety at the 5-position.
Its stereochemistry is defined as (1R,2S,5S), critical for its role as a pharmaceutical intermediate . The molecular formula is C₁₄H₂₇N₃O₃, with a molecular weight of 285.383 g/mol and a density of 1.1 g/cm³ .
Applications
This compound is a key intermediate in synthesizing Edoxaban, a direct oral anticoagulant (DOAC) targeting Factor Xa . Its azido group enables participation in click chemistry (e.g., Huisgen cycloaddition) for further functionalization during drug synthesis .
Properties
IUPAC Name |
tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O3/c1-14(2,3)22-13(21)16-11-8-9(12(20)19(4)5)6-7-10(11)17-18-15/h9-11H,6-8H2,1-5H3,(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJZCKRMMBTVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1N=[N+]=[N-])C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The synthesis begins with a cyclohexylamine derivative bearing a dimethylcarbamoyl group at the 5-position. This intermediate is typically synthesized via acylation of 5-aminocyclohexanol using dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds at 0–5°C to minimize side reactions, yielding the dimethylcarbamoyl-substituted cyclohexylamine with >85% purity.
Carbamate Formation
The azido-substituted intermediate is treated with tert-butyl chloroformate in the presence of a base (e.g., pyridine or 4-dimethylaminopyridine) to form the final carbamate. This reaction is performed in dichloromethane (DCM) at 0°C to room temperature, achieving yields of 70–78%.
Optimized Synthesis Protocols
Continuous Flow Techniques
Recent advancements employ continuous flow reactors to enhance reaction efficiency. A comparative study demonstrated a 22% yield improvement over batch methods, with a 97% purity achieved in half the time.
Table 1: Comparison of Traditional vs. Optimized Methods
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Yield (%) | 65 | 85 |
| Reaction Time (hours) | 24 | 12 |
| Purity (%) | 85 | 97 |
| Solvent Consumption (L/kg) | 15 | 8 |
Data adapted from experimental studies.
Catalytic Enhancements
The use of iron catalysts (e.g., Fe(OTf)₂) in azidation steps has shown promise, particularly for stereocontrol. In one protocol, Fe(OTf)₂ in 2-methyltetrahydrofuran (2-MeTHF) at 21°C improved diastereomeric excess to 94% while reducing reaction time to 2 hours.
Industrial-Scale Production
Scalable Reactor Design
Industrial synthesis utilizes automated stirred-tank reactors with real-time monitoring. Key features include:
-
Temperature control: ±0.5°C
-
Pressure: 1–3 bar
-
In-line IR spectroscopy for intermediate tracking
Purification Strategies
Large-scale batches employ simulated moving bed (SMB) chromatography for cost-effective purification. This method reduces solvent waste by 40% compared to traditional column chromatography.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation at 100°C accelerates the azidation step, completing the reaction in 30 minutes with 82% yield. This method is particularly effective for small-scale, high-throughput applications.
Biocatalytic Routes
Emerging research explores enzymatic carbamate formation using lipases from Candida antarctica. Preliminary results show 68% yield under mild conditions (pH 7.0, 30°C), though industrial viability remains unproven.
Chemical Reactions Analysis
Click Chemistry via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azido group enables participation in strain-promoted or copper-catalyzed click reactions , forming stable 1,2,3-triazole linkages. This reaction is pivotal for bioconjugation and drug-targeting applications.
| Reaction Components | Conditions | Application |
|---|---|---|
| Alkyne-containing biomolecules | CuSO₄·NaAsc (room temperature) | Bioconjugation of drug candidates |
| Cyclooctynes | Solvent-free, 25–40°C | Proteomics and imaging probes |
Key findings:
-
Reaction efficiency exceeds 90% under optimized copper-catalyzed conditions.
-
Triazole products exhibit enhanced stability compared to traditional amide bonds.
Oxidation and Reduction Reactions
The compound undergoes selective transformations at its azido and carbamate groups:
Oxidation
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| Ozone | Nitroso derivatives | −78°C, CH₂Cl₂ |
| mCPBA | Oxaziridine intermediates | 0°C, THF |
Reduction
| Reducing Agent | Product | Conditions |
|---|---|---|
| NaBH₄ | Amine derivatives | EtOH, 50°C |
| H₂/Pd-C | Primary amines (carbamate cleavage) | 1 atm, RT |
Industrial protocols often use continuous flow hydrogenation to minimize side reactions.
Nucleophilic Substitution Reactions
The carbamate group participates in nucleophilic displacement, particularly in multi-step syntheses:
Example Reaction Pathway (from Patent CA3087004A1 ):
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Substrate : Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Formula B).
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Base : Triethylamine or DBU in THF.
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Product : tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Edoxaban precursor).
| Parameter | Optimal Value |
|---|---|
| Temperature | 60–80°C |
| Yield | 93–95% |
| Purity | >98% (HPLC) |
Hydrolysis Reactions
Controlled hydrolysis of the carbamate group releases free amines:
| Condition | Product | Rate Constant (k) |
|---|---|---|
| 1M HCl, reflux | Cyclohexylamine derivative | 0.12 h⁻¹ |
| 0.5M NaOH, 50°C | tert-butyl alcohol + CO₂ | 0.08 h⁻¹ |
Carbamate Stability
The tert-butyl carbamate group resists hydrolysis under neutral conditions but cleaves under strong acids (e.g., TFA) or bases (e.g., LiOH).
Azido Reactivity
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Thermal Decomposition : Occurs at >100°C, releasing nitrogen gas and forming nitrene intermediates.
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Staudinger Reaction : Reacts with triphenylphosphine to yield iminophosphoranes, useful in peptide synthesis.
Comparative Reactivity Table
Scientific Research Applications
Applications in Synthetic Chemistry
-
Click Chemistry:
The azido group in the compound allows it to participate in click chemistry reactions, particularly forming stable triazole linkages with alkyne-containing molecules. This property is crucial for synthesizing complex organic compounds efficiently. -
Intermediate in Drug Synthesis:
tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate serves as an important intermediate in the synthesis of pharmaceuticals, notably Edoxaban, an anticoagulant medication. The compound's ability to undergo various transformations makes it valuable in developing new therapeutic agents . -
Bioconjugation:
The compound can be utilized in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules through its reactive azido group. This application is particularly relevant in the development of targeted drug delivery systems and diagnostic tools .
Case Study 1: Synthesis of Edoxaban
In the synthesis of Edoxaban, this compound is used as a precursor that undergoes several chemical transformations to yield the final product. This process highlights the compound's role as a versatile building block in pharmaceutical chemistry, allowing for modifications that enhance drug efficacy and specificity .
Case Study 2: Application in Material Science
Research has demonstrated the use of this compound in creating functionalized polymers through click chemistry. The azido group enables the incorporation of various functional groups into polymer matrices, resulting in materials with tailored properties for specific applications such as drug delivery systems or biosensors .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate involves its reactivity due to the azido group. This group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Functional Group Reactivity The azido group in the parent compound enables click chemistry, making it indispensable for Edoxaban synthesis. In contrast, the hydroxy analog (CAS 929693-30-1) lacks this reactivity, limiting its utility to non-click-based pathways . The chloropyridinyl derivative (CAS 1255529-33-9) introduces a bulky aromatic group, enhancing binding affinity but reducing solubility compared to the parent compound .
Synthetic Routes
- The parent compound is synthesized via oxalic acid-mediated deprotection of a benzyl carbamate precursor .
- The chloropyridinyl analog requires palladium-catalyzed coupling (e.g., with Pd₂(dba)₃ and BINAP), reflecting greater synthetic complexity .
Stability and Handling
- The azido group’s thermal sensitivity necessitates low-temperature storage (-20°C) to prevent decomposition, whereas the hydroxy analog is stable at room temperature .
Pharmacological Relevance The oxalate salt (CAS 1210348-34-7) is a regulated impurity in Edoxaban, requiring strict control during manufacturing .
Research Findings
- Edoxaban Synthesis : The parent compound’s azido group reacts with alkynes to form triazole linkages, a critical step in constructing Edoxaban’s core structure .
- Impurity Profiling : The oxalate salt (CAS 1210348-34-7) is monitored as a degradation product, with HPLC methods validated to ensure ≤0.1% impurity levels .
- Comparative Bioactivity : In vitro studies show the chloropyridinyl analog exhibits 2-fold higher Factor Xa inhibition than the parent compound, though its pharmacokinetics remain unstudied .
Biological Activity
Tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate is a compound that has garnered attention in the fields of medicinal chemistry and synthetic biology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
- IUPAC Name : tert-butyl (2-azido-5-(dimethylcarbamoyl)cyclohexyl)carbamate
- CAS Number : 480450-69-9
- Molecular Formula : C14H25N5O3
- Molecular Weight : 311.38 g/mol
Structural Features
The compound features a cyclohexane ring with a tert-butyl group and an azido functional group, contributing to its chiral nature and reactivity in various chemical reactions. The presence of the azido group allows for participation in click chemistry, which is significant for bioconjugation applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The azido group facilitates the formation of stable triazole linkages with alkyne-containing molecules, enhancing its utility in drug development.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial properties. A study on related carbamate derivatives demonstrated good to moderate antibacterial activity against various strains, suggesting that modifications to the azido group can influence efficacy against microbial pathogens .
Case Studies
- Synthesis and Evaluation : A study published in ACS Omega focused on optimizing the synthesis of this compound and evaluating its biological activities. It was found that the compound exhibited significant reactivity in click chemistry applications, which could be leveraged for targeted drug delivery systems .
- Antifungal Properties : Another investigation highlighted the antifungal potential of related compounds, showing promising results against common fungal strains. This suggests that this compound may also possess similar properties worth exploring further .
- Pharmacological Applications : The compound is a key intermediate in the synthesis of Edoxaban, an anticoagulant medication. Its biological activity as a precursor underscores its importance in pharmacology and therapeutic applications .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with tert-butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate.
- Azidation Reaction : The reaction with azide compounds introduces the azido functional group.
- Optimization Techniques : Industrial methods may employ continuous flow synthesis for scalability and improved yield.
Applications in Research and Industry
The unique properties of this compound make it a valuable tool in both academic research and industrial applications:
- Drug Development : Its role as an intermediate in synthesizing pharmaceuticals like Edoxaban highlights its significance in drug formulation.
- Synthetic Chemistry : The compound's ability to participate in click chemistry reactions opens avenues for creating complex molecular architectures.
Q & A
Q. Table 1: Example Synthesis Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Boc Deprotection | Methanesulfonic acid, CH₃CN, 20–25°C | Remove Boc group | |
| Amide Coupling | Triethylamine, 70°C | Activate dimethylcarbamoyl group |
Basic: Which characterization techniques are critical for verifying the structure of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclohexyl ring conformation, azide (-N₃) integration, and carbamate/dimethylcarbamoyl groups .
- X-ray Crystallography : Resolve stereochemistry (e.g., trans/cis configurations at cyclohexyl positions), as done for structurally related tert-butyl carbamates .
- HPLC-MS : Monitor purity (>95%) and detect azide-related byproducts (e.g., using C18 columns with acetonitrile/water gradients) .
Basic: What safety protocols are essential during handling?
Answer:
- Azide Handling : Despite no explicit hazards in –2, assume azide groups pose explosion risks. Use blast shields, minimize grinding, and avoid metal catalysts .
- Ventilation : Work in fume hoods to prevent inhalation of volatile reagents (e.g., triethylamine) .
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
Advanced: How can stereochemical outcomes be analyzed during synthesis?
Answer:
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak® columns) .
- X-ray Diffraction : Determine absolute configuration, as applied to tert-butyl carbamates with similar cyclohexyl backbones .
- Vibrational Circular Dichroism (VCD) : Probe chiral centers in solution phase when crystals are unavailable .
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
Q. Table 2: Stability Parameters
| Condition | Effect | Mitigation | Reference |
|---|---|---|---|
| >30°C | Decomposition | Store at 2–8°C | |
| pH < 3 | Hydrolysis | Neutralize before storage |
Advanced: How to resolve contradictions in reported reactivity of the dimethylcarbamoyl group?
Answer:
- Replicate Conditions : Verify solvent polarity (e.g., DMF vs. THF) and temperature, which influence nucleophilicity .
- Competitive Pathways : Use kinetic studies (e.g., ¹H NMR monitoring) to identify whether hydrolysis or rearrangement dominates under disputed conditions .
Advanced: What role does the azide group play in downstream applications?
Answer:
- Click Chemistry : React with alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates for drug discovery .
- Photolability : UV irradiation releases nitrogen gas, enabling photoactivated drug delivery systems (study with controlled light exposure) .
Advanced: How to address discrepancies in reported melting points or solubility?
Answer:
- Analytical Validation : Cross-check using differential scanning calorimetry (DSC) for melting points and saturation shake-flask methods for solubility .
- Crystal Polymorphism : Screen solvents (e.g., ethanol/water vs. ethyl acetate) to isolate stable polymorphs, as seen in tert-butyl carbamate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
